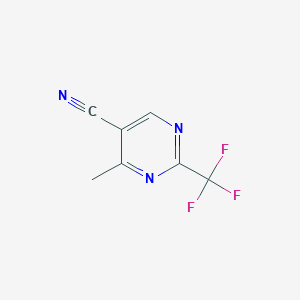
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group at the second position, a methyl group at the fourth position, and a carbonitrile group at the fifth position of the pyrimidine ring.
準備方法
The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the use of organolithium reagents. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with organolithium reagents to introduce the desired substituents at specific positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.
化学反応の分析
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-deficient nature of the pyrimidine ring.
Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
科学的研究の応用
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Anticancer Research: Pyrimidine derivatives, including this compound, have been studied for their potential as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).
Neuroprotection: The compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties.
作用機序
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
EGFR Inhibition: The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the epidermal growth factor receptor and inhibiting its activity.
Anti-inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum stress markers, thereby exerting its neuroprotective effects.
類似化合物との比較
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that have similar structures and biological activities:
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound shares the trifluoromethyl group but differs in the presence of a chlorine atom instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have shown potent CDK2 inhibitory activity and cytotoxic effects against cancer cell lines.
Pyrimidine-5-carbonitrile Derivatives: These compounds have been designed as ATP mimicking tyrosine kinase inhibitors and have shown significant anticancer activities.
特性
分子式 |
C7H4F3N3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC名 |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c1-4-5(2-11)3-12-6(13-4)7(8,9)10/h3H,1H3 |
InChIキー |
PGTJEZYVHJRLGD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
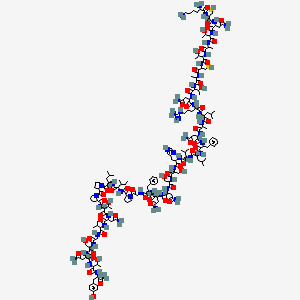
![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)
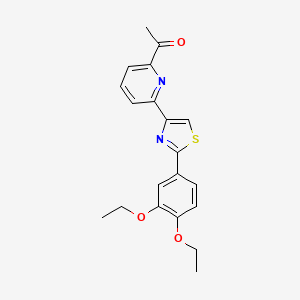
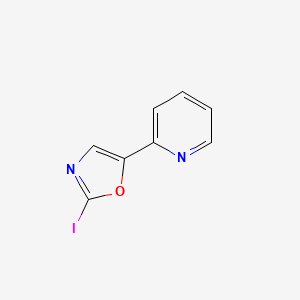


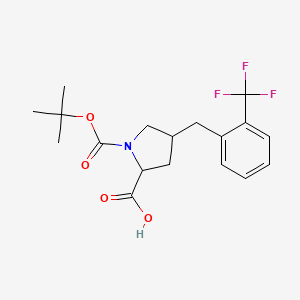
![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)
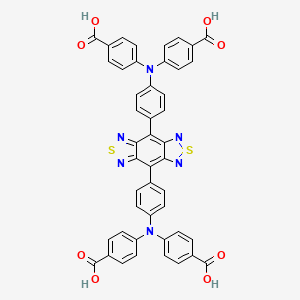
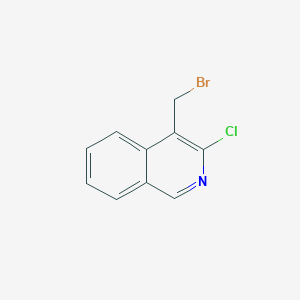
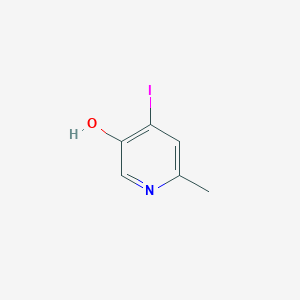
![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
